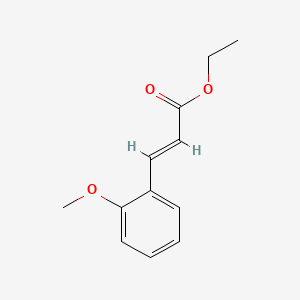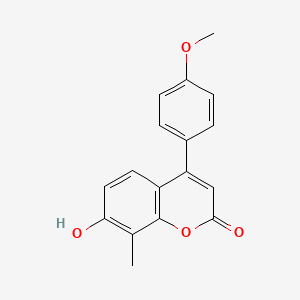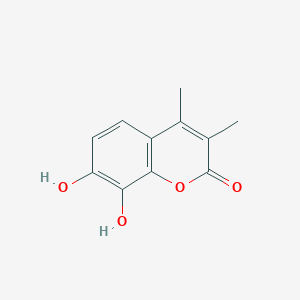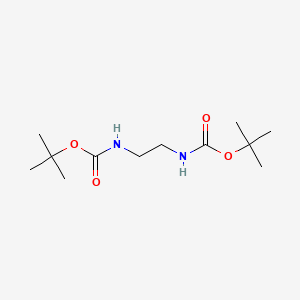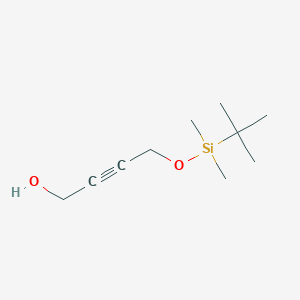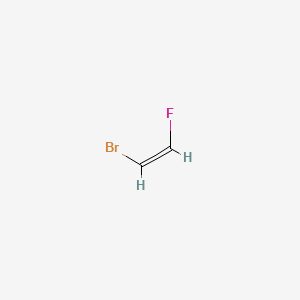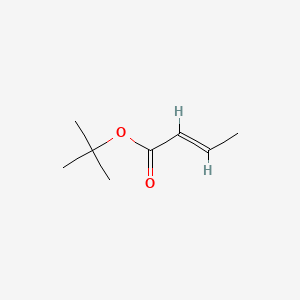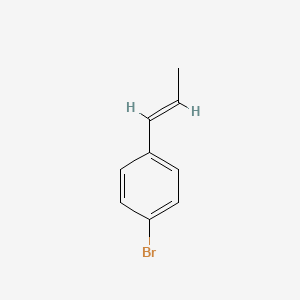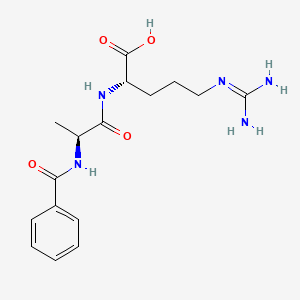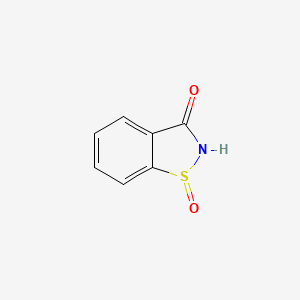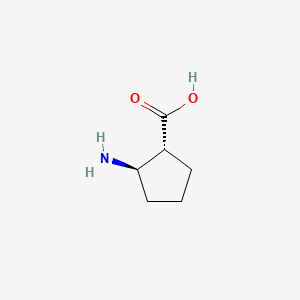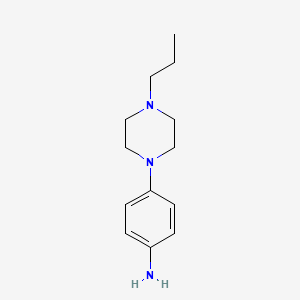
4-(4-Propylpiperazin-1-yl)aniline
Übersicht
Beschreibung
“4-(4-Propylpiperazin-1-yl)aniline” is an organic compound that is used as an important intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .
Molecular Structure Analysis
The molecular structure of “4-(4-Propylpiperazin-1-yl)aniline” consists of a piperazine ring attached to an aniline group . The molecular formula is C13H21N3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Microwave Heating Synthesis : A new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles were synthesized using a process involving microwave irradiation. This included the preparation of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, a compound related to 4-(4-Propylpiperazin-1-yl)aniline, demonstrating the versatility of such compounds in synthetic chemistry (Menteşe et al., 2015).
Biochemical Applications
- Antimicrobial Activities : The synthesis of eperezolid-like molecules from derivatives of 4-(4-phenylpiperazin-1-yl)aniline showed high anti-Mycobacterium smegmatis activity, indicating the potential of these compounds in antimicrobial research (Yolal et al., 2012).
- Hypoxic-Cytotoxic Agents : New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with piperazine and aniline structures similar to 4-(4-Propylpiperazin-1-yl)aniline, were synthesized and showed promise as hypoxic-cytotoxic agents in medical research (Ortega et al., 2000).
Material Science and Electroluminescence
- Electroluminescent Properties : Research into compounds with structures similar to 4-(4-Propylpiperazin-1-yl)aniline, such as N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline, demonstrated their potential in electroluminescent applications, highlighting their relevance in material science and electronics (Jin et al., 2020).
Pharmacological Relevance
- Analgesic and Anesthetic Agents : Derivatives of 4-(4-Propylpiperazin-1-yl)aniline, like 4-phenyl-4-anilidopiperidines, were studied for their potential as potent opioid analgesic and anesthetic agents, showcasing the pharmacological importance of such compounds (Kudzma et al., 1989).
Medical Imaging and Diagnostics
- Imaging Radiopharmaceuticals : Research on 1-carboxamidino-4-phenylpiperazine, a compoundrelated to 4-(4-Propylpiperazin-1-yl)aniline, highlighted its potential as a radiopharmaceutical for adrenal and myocardial imaging. This application demonstrates the relevance of such compounds in diagnostic imaging and medical research (Hanson, 1982).
Cancer Therapy
- G-Quadruplex Stabilizers in Cancer Therapy : A study utilizing 4-(4-methylpiperazin-1-yl)aniline, a related molecule, for the SAR-guided design of compounds, identified potent stabilizers of c-MYC G-quadruplex, an approach that could be significant in anticancer therapy (Pomeislová et al., 2020).
Energy and Solar Cell Applications
- Electrochemical Applications in Solar Cells : The electrochemical synthesis of novel polymers based on derivatives of 4-(4-Propylpiperazin-1-yl)aniline demonstrated applications in dye-sensitized solar cells, suggesting their utility in renewable energy technologies (Shahhosseini et al., 2016).
Synthesis and Chemical Reactions
- Three-Component Chemical Reactions : The compound's utility in complex chemical synthesis was highlighted in a study where it was used in a three-component reaction involving arynes, amines, and nucleophiles. This showcases the compound's versatility in advanced chemical synthesis (Min et al., 2018).
Electropolymerization
- Electropolymerization for Conductive Surfaces : The use of 4-azidoaniline, a structurally similar compound, in electropolymerization for functionalization of conductive surfaces indicates potential applications in electronics and material sciences (Coates et al., 2012).
Antihistaminic Agents
- Development of Antihistaminic Agents : A series of novel compounds derived from 4-(4-Propylpiperazin-1-yl)aniline displayed significant antihistaminic activity, emphasizing the compound's pharmacological potential (Alagarsamy & Parthiban, 2014).
Structural and Medicinal Chemistry
- Structural Studies for Medicinal Applications : Detailed structural studies of 4-n-propylpiperazine derivatives, related to 4-(4-Propylpiperazin-1-yl)aniline, were conducted for potential use as non-imidazole histamine H3 antagonists in medicinal chemistry [(Olczak et al., 2021)](https://consensus.app/papers/structures-4npropyl-piperazines-nonimidazole-histamine-olczak/4bcc9b924b605ef1a87b8d964f595f2f/?utm_source=chatgpt).
Anticonvulsant Research
- Anticonvulsant Activity : Compounds synthesized from aniline derivatives, akin to 4-(4-Propylpiperazin-1-yl)aniline, were evaluated for their anticonvulsant activities, demonstrating the potential of such compounds in treating seizures and epilepsy (Siddiqui & Ahsan, 2009).
Hybrid Anticonvulsant Agents
- Hybrid Molecules as Anticonvulsant Agents : Research on hybrid molecules combining aspects of ethosuximide, levetiracetam, and lacosamide with structures related to 4-(4-Propylpiperazin-1-yl)aniline showed broad-spectrum anticonvulsant activity, indicating their potential as new antiepileptic drugs (Kamiński et al., 2015).
Antimicrobial Synthesis
- Antimicrobial Synthesis : The use of silica-bonded propylpiperazine-N-sulfamic acid as a catalyst for synthesizing derivatives of 4-(4-Propylpiperazin-1-yl)aniline demonstrated their application in developing antimicrobial agents (Ghashang et al., 2015).
Catalysis in Organic Synthesis
- Catalysis in N-(cyclo)alkylation : Ruthenium-complex catalyzed reactions involving aromatic amines and diols, including compounds similar to 4-(4-Propylpiperazin-1-yl)aniline, highlight the role of such compounds in catalyzing significant organic synthesis processes (Koten, Abbenhuis, & Boersma, 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-propylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNDANPCWHFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429361 | |
| Record name | 4-(4-propylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Propylpiperazin-1-yl)aniline | |
CAS RN |
927998-85-4 | |
| Record name | 4-(4-propylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)
![ethyl (2Z)-3-[(2-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1336866.png)
![[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate](/img/structure/B1336867.png)
